molecular formula C7H10ClN3O2 B13573316 3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol

3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol

Cat. No.: B13573316
M. Wt: 203.62 g/mol
InChI Key: CYKFANDVKBHGRP-UHFFFAOYSA-N
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Description

3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-6-chloropyrimidine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Amino-6-chloropyrimidin-4-yl)oxy)propan-1-ol is unique due to the presence of the propanol group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific biological and chemical properties .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

3-(5-amino-6-chloropyrimidin-4-yl)oxypropan-1-ol

InChI

InChI=1S/C7H10ClN3O2/c8-6-5(9)7(11-4-10-6)13-3-1-2-12/h4,12H,1-3,9H2

InChI Key

CYKFANDVKBHGRP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)OCCCO

Origin of Product

United States

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